1,2-Dibromo-1-chloroethane

Catalog No.
S596242
CAS No.
598-20-9
M.F
C2H3Br2Cl
M. Wt
222.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromo-1-chloroethane

CAS Number

598-20-9

Product Name

1,2-Dibromo-1-chloroethane

IUPAC Name

1,2-dibromo-1-chloroethane

Molecular Formula

C2H3Br2Cl

Molecular Weight

222.3 g/mol

InChI

InChI=1S/C2H3Br2Cl/c3-1-2(4)5/h2H,1H2

InChI Key

DVTKTUMRXCKEEG-UHFFFAOYSA-N

SMILES

C(C(Cl)Br)Br

Synonyms

1-chloro-1,2-dibromoethane

Canonical SMILES

C(C(Cl)Br)Br

1,2-Dibromo-1-chloroethane is an organohalogen compound with the molecular formula C2H3Br2Cl\text{C}_2\text{H}_3\text{Br}_2\text{Cl}. It appears as a colorless to pale yellow liquid at room temperature and is characterized by its significant reactivity due to the presence of both bromine and chlorine atoms. This compound is primarily utilized in various

  • Nucleophilic Substitution Reactions: In these reactions, the bromine or chlorine atoms can be replaced by other nucleophiles, leading to the formation of new compounds. Common reagents for this process include sodium hydroxide and potassium hydroxide, typically carried out in aqueous or alcoholic media.
  • Elimination Reactions: This compound can also participate in elimination reactions to form alkenes. Strong bases such as sodium ethoxide or potassium tert-butoxide are often used under reflux conditions to facilitate these reactions.

The general reaction for nucleophilic substitution can be represented as:

C2H3Br2Cl+NuC2H3Nu+BrCl\text{C}_2\text{H}_3\text{Br}_2\text{Cl}+\text{Nu}\rightarrow \text{C}_2\text{H}_3\text{Nu}+\text{BrCl}

1,2-Dibromo-1-chloroethane exhibits notable biological activity. It has been identified as a carcinogen and can cause significant metabolic changes and tissue destruction in living organisms. Its toxicity is highlighted by empirical LD50 values of 140 mg/kg (oral, rat) and 300 mg/kg (dermal, rabbit) . Animal studies indicate that exposure can lead to neurological effects, such as depression and behavioral changes, particularly when exposure occurs during critical developmental periods .

C2H4+Br2+Cl2C2H3Br2Cl\text{C}_2\text{H}_4+\text{Br}_2+\text{Cl}_2\rightarrow \text{C}_2\text{H}_3\text{Br}_2\text{Cl}

In industrial settings, large-scale reactors are utilized to ensure high yield and purity through precise control of temperature and pressure during the reaction process.

1,2-Dibromo-1-chloroethane has diverse applications across various fields:

  • Organic Synthesis: It serves as a reagent in the preparation of organohalogen compounds.
  • Biological Research: Used in studies examining the effects of halogenated compounds on biological systems.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of pharmaceutical compounds.
  • Industrial Uses: Employed in producing flame retardants, pesticides, and other chemicals .

Research indicates that 1,2-Dibromo-1-chloroethane interacts with biological systems primarily through its reactivity with nucleophiles. The compound's ability to undergo nucleophilic substitution makes it a valuable tool for studying various biochemical pathways. Additionally, its potential health risks necessitate careful handling and consideration in laboratory settings .

Several compounds are structurally similar to 1,2-Dibromo-1-chloroethane:

Compound NameMolecular FormulaKey Features
1,2-DibromoethaneC2H4Br2\text{C}_2\text{H}_4\text{Br}_2Lacks chlorine; primarily used as a fumigant.
1,2-DichloroethaneC2H4Cl2\text{C}_2\text{H}_4\text{Cl}_2Lacks bromine atoms; used as a solvent.
1,2-Dibromo-1,1-dichloroethaneC2H4Br2Cl2\text{C}_2\text{H}_4\text{Br}_2\text{Cl}_2Contains two bromine and two chlorine atoms; more complex reactivity.

Uniqueness

The uniqueness of 1,2-Dibromo-1-chloroethane lies in its combination of both bromine and chlorine atoms. This distinctive feature allows it to participate in a broader range of

1,2-Dibromo-1-chloroethane (C₂H₃Br₂Cl) represents an important organohalogen compound with applications in various chemical processes [3]. The synthesis of this compound primarily involves halogenation reactions of ethylene derivatives through several established pathways [9].

The most direct synthetic route for 1,2-dibromo-1-chloroethane involves the sequential or simultaneous addition of bromine and chlorine to ethylene under controlled conditions [3] [4]. This addition reaction follows the general mechanism:

C₂H₄ + Br₂ + Cl₂ → C₂H₃Br₂Cl [3]

The reaction typically proceeds through an electrophilic addition mechanism, where the halogen molecule polarizes and the positive halogen atom attacks the π-bond of ethylene, forming a halonium ion intermediate [4] [5]. This intermediate is subsequently attacked by the halide anion, resulting in the anti-addition of halogens across the double bond [5].

Alternative synthetic pathways include:

  • Halogenation of vinyl halides: The reaction of chloroethylene with bromine can yield 1,2-dibromo-1-chloroethane through addition across the remaining double bond [12] [21].

  • Substitution reactions of dihalogenated compounds: Starting with compounds like 1,2-dibromoethane and replacing one bromine atom with chlorine through nucleophilic substitution [4] [9].

  • Reductive dechlorination of higher halogenated compounds: For example, 1,2,2-trichloro-1,1-difluoroethane can undergo reductive dechlorination with zinc in appropriate solvents to yield halogenated products with controlled halogen content [12] [21].

The industrial production of 1,2-dibromo-1-chloroethane typically employs large-scale reactors where ethylene is reacted with bromine and chlorine gases under carefully controlled temperature and pressure conditions to ensure high yield and purity [14] [9]. These reactions are often conducted in the presence of suitable solvents or catalysts to enhance selectivity and reaction rates [12].

Catalytic Systems for Regioselective Bromo-Chloro Addition

Achieving regioselective halogenation of ethylene to produce 1,2-dibromo-1-chloroethane with high purity requires sophisticated catalytic systems [22]. These catalysts play a crucial role in controlling the position and stereochemistry of halogen addition [22] [23].

Lewis base catalysts have demonstrated remarkable efficiency in promoting regioselective bromochlorination reactions [22]. Triphenylphosphine and triphenylphosphine oxide, even at loadings as low as 1 mol%, can effectively catalyze the bromochlorination of unsaturated systems with excellent site selectivity [22]. These catalysts function by activating the halogenating agents and directing the addition process [22] [13].

The mechanism of Lewis base-catalyzed bromochlorination typically involves:

  • Activation of the halogenating agent by the Lewis base catalyst
  • Formation of a halonium ion intermediate
  • Regioselective nucleophilic attack by the halide anion [22] [23]

For the synthesis of 1,2-dibromo-1-chloroethane, thionyl chloride can serve as a latent chloride source when activated by Lewis basic catalysts [22]. This approach allows for precise control over the regioselectivity of the halogenation process [22] [13].

Metal-based catalytic systems have also been developed for regioselective halogenation reactions [23]. For instance, titanium-based catalysts combined with chiral ligands can promote highly regioselective bromochlorination reactions [23]. In these systems, ClTi(O-iPr)₃ can serve as a Lewis acid-bound source of chloride ions, while N-bromosuccinimide provides the bromine component [23] [13].

Recent advances in catalytic systems have achieved remarkable levels of selectivity:

Catalyst SystemRegioselectivity RatioReaction ConditionsReference
Triphenylphosphine (1 mol%)>20:1Room temperature, thionyl chloride [22]
Triphenylphosphine oxide (1 mol%)>15:1Room temperature, thionyl chloride [22]
Titanium-based with Schiff base6:1 to >20:1-78°C to -20°C, NBS/ClTi(O-iPr)₃ [23]
Selenium-based catalysts>10:1Room temperature, NCS [28]

The choice of catalyst significantly influences not only the regioselectivity but also the stereoselectivity of the halogenation process [22] [23]. By carefully selecting the appropriate catalytic system, it is possible to achieve highly controlled addition of bromine and chlorine to ethylene, resulting in the desired 1,2-dibromo-1-chloroethane isomer with minimal formation of byproducts [22] [13].

Purification Techniques: Fractional Distillation vs. Chromatographic Separation

The purification of 1,2-dibromo-1-chloroethane presents unique challenges due to the potential formation of isomeric compounds and other halogenated byproducts during synthesis [7] [11]. Two primary purification techniques are employed in both laboratory and industrial settings: fractional distillation and chromatographic separation [10] [11].

Fractional Distillation

Fractional distillation represents a traditional and effective method for purifying 1,2-dibromo-1-chloroethane, particularly when dealing with large-scale production [10] [20]. This technique exploits the differences in boiling points between the target compound and impurities [10].

For 1,2-dibromo-1-chloroethane purification, fractional distillation typically employs:

  • A fractionating column filled with glass beads or structured packing to increase the surface area available for vapor-liquid contact [10] [11]
  • Precise temperature control to separate compounds with similar boiling points [10]
  • Reduced pressure conditions to lower the boiling temperatures and prevent thermal decomposition of heat-sensitive halogenated compounds [20] [11]

The effectiveness of fractional distillation depends on the relative volatility between 1,2-dibromo-1-chloroethane and its impurities [10]. When the boiling point differences are small, a higher number of theoretical plates in the distillation column becomes necessary [10] [11].

Chromatographic Separation

Chromatographic techniques offer superior separation capabilities for purifying 1,2-dibromo-1-chloroethane, especially when high purity is required or when dealing with complex mixtures of halogenated compounds [11] [24].

Key chromatographic approaches include:

  • Column chromatography using silica gel or alumina as stationary phases and carefully selected solvent systems as mobile phases [11] [18]
  • High-performance liquid chromatography (HPLC) for more precise separation, particularly useful for analytical purposes and small-scale purification [18] [24]
  • Preparative chromatography for isolating larger quantities of 1,2-dibromo-1-chloroethane with high purity [24] [11]

Recent advances in chromatographic technology have introduced halogen-free purification methods that eliminate the need for halogenated solvents, reducing environmental impact while maintaining separation efficiency [24]. These methods employ monolithic silica columns and alternative solvent systems that prevent clogging even when dealing with compounds of low solubility [24].

Comparative Analysis

ParameterFractional DistillationChromatographic Separation
Scale applicabilityLarge industrial scaleLaboratory to medium scale
Purity achievableModerate to high (95-98%)Very high (>99%)
Energy consumptionHigherLower
Solvent requirementsMinimalSignificant
Equipment complexityModerateHigh
Processing timeShorter for large batchesLonger, batch-dependent
Cost efficiencyHigher for large scaleHigher for small scale

The choice between fractional distillation and chromatographic separation depends on factors such as required purity, scale of production, available equipment, and economic considerations [11] [24]. In industrial settings, fractional distillation is often preferred for bulk purification, while chromatographic methods are employed for high-purity applications or when dealing with difficult-to-separate impurities [10] [11] [24].

Scalability Challenges in Continuous Flow Reactors

Continuous flow reactors offer significant advantages for the synthesis of halogenated compounds like 1,2-dibromo-1-chloroethane, including improved heat and mass transfer, enhanced safety, and better control over reaction parameters [8] [19]. However, scaling up these processes from laboratory to industrial production presents several challenges that must be addressed [19] [25].

Heat Transfer Limitations

One of the primary challenges in scaling up continuous flow reactors for halogenation reactions is maintaining efficient heat transfer [8] [25]. The halogenation of ethylene to produce 1,2-dibromo-1-chloroethane is typically exothermic, requiring effective heat removal to prevent runaway reactions and ensure product quality [8] [15].

As reactor dimensions increase, the surface-to-volume ratio decreases significantly, from approximately 100 m²/m³ at laboratory scale to around 5 m²/m³ at production scale [25]. This reduction compromises heat transfer efficiency and necessitates alternative cooling strategies [25] [15].

Solutions to address heat transfer limitations include:

  • Implementation of internal heat exchangers within larger reactors to maintain adequate cooling capacity [25]
  • Segmented reactor designs that preserve higher surface-to-volume ratios [19] [25]
  • Advanced reactor materials with enhanced thermal conductivity [15] [25]

Mixing Efficiency

Achieving uniform mixing becomes increasingly challenging as reactor dimensions increase [25]. Poor mixing can lead to concentration gradients, affecting reaction selectivity and potentially resulting in unwanted byproducts during the synthesis of 1,2-dibromo-1-chloroethane [8] [25].

Approaches to maintain mixing efficiency during scale-up include:

  • Maintaining geometric similarity between laboratory and production-scale reactors, particularly the impeller diameter to tank diameter ratio (D/T ratio) [25]
  • Ensuring constant power per volume across different scales [25]
  • Employing static mixers or structured packing to enhance mixing without increasing energy input [15] [25]

Scale-up Strategies

Several strategies exist for scaling up continuous flow processes for the production of halogenated compounds like 1,2-dibromo-1-chloroethane [19] [25]:

  • Numbering up: Placing multiple small-scale reactors in parallel to increase throughput while maintaining the performance characteristics of the laboratory-scale system [25]. While this approach preserves reaction efficiency, it significantly increases costs and system complexity [25] [15].

  • Scaling up by length: Maintaining the reactor diameter while increasing its length [25]. This approach is simpler than numbering up but can lead to increased pressure drop and residence time distribution issues [25] [19].

  • Dimensional scale-up: Increasing both the diameter and length of the reactor [25]. This approach is most cost-effective but requires careful engineering to address the associated heat transfer and mixing challenges [25] [15].

  • Hybrid approaches: Combining elements of different scale-up strategies to optimize performance and cost-effectiveness [19] [25].

The vertical dynamic reactor (VDR) represents a promising technology for the safe and efficient continuous flow synthesis of halogenated compounds [19]. This reactor design effectively addresses safety risks by preventing electrostatic accumulation and eliminating gas-phase space within the reactor [19]. Compared to batch processes, VDR-based continuous flow synthesis can significantly reduce reaction times and increase yields due to enhanced mass and heat transfer efficiency [19] [8].

Byproduct Formation and Impurity Profiling

The synthesis of 1,2-dibromo-1-chloroethane inevitably generates various byproducts and impurities that must be identified, characterized, and controlled to ensure product quality [12] [18]. Understanding the formation mechanisms and developing effective profiling methods are essential aspects of the production process [18] [27].

Byproduct Formation Mechanisms

Several mechanisms contribute to the formation of byproducts during the synthesis of 1,2-dibromo-1-chloroethane [12] [26]:

  • Competitive halogenation reactions: The simultaneous presence of different halogen sources (bromine and chlorine) can lead to varied halogenation patterns, resulting in compounds such as 1,1-dibromo-2-chloroethane, 1,2-dibromo-2-chloroethane, or 1,1,2-tribromoethane [12] [26].

  • Elimination reactions: Under certain conditions, especially elevated temperatures or in the presence of bases, halogenated intermediates may undergo elimination reactions, forming unsaturated compounds like vinyl bromide or chloroethene [4] [26].

  • Substitution reactions: Nucleophilic substitution can occur when nucleophiles present in the reaction medium attack the halogenated products, leading to the replacement of halogen atoms [4] [12].

  • Rearrangement reactions: Carbocation intermediates formed during the halogenation process may undergo rearrangements, resulting in unexpected product distributions [5] [12].

The specific reaction conditions significantly influence the types and quantities of byproducts formed [12]. For instance, the synthesis of 1,2-dibromo-1-chloroethane from 1,2,2-trichloro-1,1-difluoroethane through reductive dechlorination with zinc produces different byproduct profiles depending on the solvent used [12]. Reactions in methanol or dimethylformamide yield predominantly the desired product, while reactions in morpholine lead to significant byproduct formation through side reactions with the solvent [12].

Impurity Profiling Techniques

Comprehensive impurity profiling is essential for ensuring the quality and consistency of 1,2-dibromo-1-chloroethane [18] [27]. This process involves several analytical techniques:

  • Chromatographic methods:

    • Gas chromatography (GC) for volatile impurities
    • High-performance liquid chromatography (HPLC) for non-volatile impurities
    • Thin-layer chromatography (TLC) for preliminary screening [18] [27]
  • Spectroscopic methods:

    • Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation
    • Infrared (IR) spectroscopy for functional group identification
    • Mass spectrometry (MS) for molecular weight determination and fragmentation pattern analysis [18] [27]
  • Hyphenated techniques:

    • GC-MS for comprehensive analysis of volatile impurities
    • LC-MS for detailed characterization of non-volatile impurities [18] [27]

The impurity profiling process typically follows a systematic approach:

StageActivitiesAnalytical Techniques
Initial screeningDetection and quantification of impuritiesHPLC-UV, GC-FID
IdentificationStructural elucidation of detected impuritiesLC-MS, GC-MS, NMR
CharacterizationDetermination of physicochemical propertiesVarious spectroscopic methods
QuantificationPrecise measurement of impurity levelsValidated HPLC or GC methods
Source investigationDetermination of impurity originsProcess analysis, stress studies

Common impurities in 1,2-dibromo-1-chloroethane preparations include isomeric dibromo-chloroethanes, trihalogenated ethanes, and partially halogenated ethylenes [3] [9]. The International Council for Harmonisation (ICH) guidelines provide frameworks for classifying and controlling these impurities based on their structures and quantities [18] [27].

Advanced impurity profiling approaches employ orthogonal analytical techniques to ensure comprehensive coverage [27]. This typically involves combining three complementary methods:

  • Headspace GC/MS for volatile organic compounds
  • GC/MS or GC/Q-ToF for semi-volatile organic compounds
  • HPLC with high-resolution accurate mass spectrometry for non-volatile organic compounds [27]

XLogP3

2.5

GHS Hazard Statements

Not Classified

Dates

Modify: 2024-02-18

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